molecular formula C20H24N6O B2530963 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine CAS No. 1251611-78-5

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B2530963
CAS No.: 1251611-78-5
M. Wt: 364.453
InChI Key: HEQUDLNNFVQWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine is a synthetic heterocyclic compound designed for research use, particularly in medicinal chemistry and oncology. This molecule integrates a pyrimidine core, a 3,5-dimethylpyrazole moiety, and a 4-(4-methoxyphenyl)piperazine group, a structural profile frequently associated with investigations into targeted cancer therapies . The compound's core structure is closely related to pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, which are established frameworks in the development of protein kinase inhibitors (PKIs) . Such inhibitors play a critical role in targeted cancer therapy by blocking aberrant signaling pathways that drive oncogenesis . The presence of the 3,5-dimethylpyrazole subunit is a common pharmacophore in several anticancer agents, and its hybridization with a pyrimidine system is a strategy employed to enhance cytotoxic activity and explore novel mechanisms of action . Researchers can utilize this compound as a key intermediate or a structural template in programs aimed at developing new inhibitors for kinases such as EGFR, FGFR, and VEGFR . Applications: This product is intended for non-human research applications. It serves as a valuable building block in organic synthesis and medicinal chemistry research. Its primary research value lies in the exploration of new anticancer agents and the study of structure-activity relationships (SAR) for heterocyclic compounds capable of modulating kinase activity . Notice: This product is for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-15-14-16(2)26(23-15)19-8-9-21-20(22-19)25-12-10-24(11-13-25)17-4-6-18(27-3)7-5-17/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQUDLNNFVQWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally the pyrimidine ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is typically formed by the reaction of ethylenediamine with a dihaloalkane.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the reaction of a β-dicarbonyl compound with guanidine.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a detailed comparison:

Pyrimidine Derivatives with Piperazine Linkers
Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 3,5-Dimethylpyrazole, 4-methoxyphenyl 376.46 Combines pyrazole’s rigidity with piperazine’s flexibility.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine () Trimethoxyphenylsulfonyl 488.6 Sulfonyl group enhances polarity; trimethoxy substituents may improve binding.
Methyl 4-(4-(2-(4-Methoxyphenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C6) () Quinoline-carbonyl, methoxyphenyl Not provided Quinoline core introduces planar aromaticity; ester group affects solubility.

Key Observations :

  • The target compound lacks the sulfonyl or quinoline-carbonyl groups present in analogs, which may reduce its polarity compared to ’s derivative.
  • The 4-methoxyphenyl group is a common feature in C6 (), suggesting shared electronic properties (e.g., resonance effects) that could influence receptor interactions .
Pyrazole-Pyrimidine Hybrids
Compound Name Key Substituents Notable Features
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () Tolyl, imino Fused pyrazolo-pyrimidine system; imino group may enhance hydrogen-bonding.
2-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4,6-bis(4-fluorophenyl)pyrimidine () Fluorophenyl Fluorine substituents increase lipophilicity and metabolic stability.

Key Observations :

  • Unlike the target compound, and derivatives feature fused pyrazolo-pyrimidine systems, which confer greater rigidity and planar structures.
  • Fluorine substituents in enhance bioavailability and binding affinity compared to methoxy groups, albeit at the cost of reduced electron-donating effects .
Spectroscopic and Structural Comparisons
  • NMR Data : The target compound’s ¹H NMR would likely show signals for the methoxy group (~δ 3.8 ppm) and pyrazole methyl groups (~δ 2.1–2.5 ppm), similar to D6 and C6 derivatives (). For example, C6’s methoxy resonance at δ 3.82 ppm aligns with typical values for aromatic OCH₃ groups .
  • Crystallography : Structural validation tools like SHELXL () are critical for confirming bond lengths and angles in analogs, ensuring accurate comparisons of molecular geometries.

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a pyrimidine core substituted with both a pyrazole and a piperazine moiety, along with a methoxyphenyl group. These structural components contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC18H22N6O
Molecular Weight342.41 g/mol
IUPAC Name4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine

Synthesis Methods

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the pyrazole ring and subsequent coupling with the piperazine and pyrimidine components.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, which modulates cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting mood and cognition.

Therapeutic Potential

Research has indicated several areas where this compound may have therapeutic applications:

  • Antidepressant Activity : Due to its piperazine moiety, the compound may exhibit properties similar to known antidepressants.
  • Anticancer Properties : Initial studies suggest potential activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of the pyrazole ring is associated with anti-inflammatory activities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • A study on pyrazolo[1,5-a]pyrimidines highlighted their anticancer potential and ability to inhibit specific protein kinases involved in tumor progression .
  • Another investigation focused on derivatives of piperazine compounds demonstrated significant neuroprotective effects in models of neurodegenerative diseases .

In Vitro and In Vivo Studies

In vitro assays have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines, while in vivo studies are needed to confirm these effects in animal models.

Q & A

Q. What are the recommended synthetic strategies for preparing 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine?

A multi-step synthesis approach is typically employed, involving:

  • Step 1 : Formation of the pyrimidine core via cyclization reactions, such as the Biginelli reaction or condensation of thiourea with β-keto esters under acidic conditions.
  • Step 2 : Introduction of the 3,5-dimethylpyrazole moiety using nucleophilic substitution or copper-catalyzed coupling reactions.
  • Step 3 : Functionalization of the piperazine ring with a 4-methoxyphenyl group via Buchwald–Hartwig amination or SNAr reactions .
    Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–120°C), and catalysts (e.g., Pd(OAc)₂ for coupling reactions). Purity is validated using HPLC (>95%) and elemental analysis .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and crystallographic techniques:

  • X-ray diffraction (XRD) : Resolve crystal packing and dihedral angles between aromatic rings (e.g., pyrimidine-pyrazole angle ~15°, as seen in analogous structures) .
  • NMR : Confirm substituent positions via characteristic shifts (e.g., 4-methoxyphenyl protons at δ 6.8–7.2 ppm; pyrazole CH₃ groups at δ 2.1–2.5 ppm) .
  • Mass spectrometry : Verify molecular weight (expected [M+H]⁺ ~420–430 Da) and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays (IC₅₀ determination).
  • Antimicrobial activity : Employ microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Variation of substituents : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., biphenyl) to assess effects on receptor binding .
  • Piperazine modifications : Introduce alkyl chains or heteroatoms (e.g., sulfur) to enhance lipophilicity or solubility .
  • High-throughput screening : Use fragment-based libraries to identify synergistic moieties .

Q. What computational methods are effective for predicting target interactions?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model binding with serotonin receptors (e.g., 5-HT₁A) or kinases. Focus on π-π stacking (pyrimidine-aryl interactions) and hydrogen bonding (piperazine NH groups) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .

Q. How should contradictory data in biological assays be resolved?

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) and orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .
  • Cohort analysis : Compare results across multiple cell lines or animal models to identify context-dependent activity .

Q. What strategies improve synthetic yield and scalability?

  • Flow chemistry : Optimize residence time and mixing for exothermic steps (e.g., cyclization) .
  • Catalyst screening : Test Pd/Xantphos systems for coupling reactions to reduce byproducts .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. How can solubility and bioavailability be enhanced for in vivo studies?

  • Salt formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility .
  • Lipid-based carriers : Use liposomes or PEGylation to increase plasma half-life .
  • LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to <2.5 .

Q. What techniques identify biological targets for this compound?

  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
  • Thermal shift assays : Monitor protein denaturation (ΔTm) to detect stabilization upon ligand binding .
  • CRISPR-Cas9 screens : Knock out candidate targets (e.g., kinases) to assess loss of compound efficacy .

Q. How is thermal stability assessed for long-term storage?

  • TGA/DSC : Measure decomposition onset temperature (typically >200°C for similar pyrimidines) .
  • Accelerated aging : Store at 40°C/75% RH for 6 months and monitor purity via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.